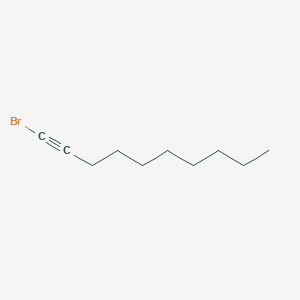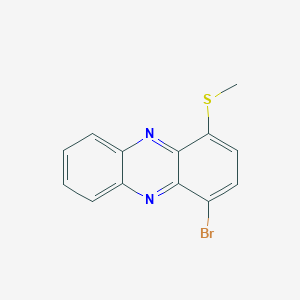
Phenazine, 1-bromo-4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazine, 1-bromo-4-(methylthio)- is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The addition of bromine and a methylthio group to the phenazine structure can potentially enhance or modify these properties, making Phenazine, 1-bromo-4-(methylthio)- an interesting compound for further study.
Preparation Methods
The synthesis of phenazine derivatives, including Phenazine, 1-bromo-4-(methylthio)-, can be achieved through various methods. Some common synthetic routes for phenazines include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . For Phenazine, 1-bromo-4-(methylthio)-, a typical synthetic route might involve the bromination of a phenazine precursor followed by the introduction of a methylthio group under specific reaction conditions. Industrial production methods would likely involve optimization of these synthetic routes to achieve high yield and purity.
Chemical Reactions Analysis
Phenazine, 1-bromo-4-(methylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in Phenazine, 1-bromo-4-(methylthio)- can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenazine N-oxides, while substitution reactions could produce various phenazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex phenazine derivatives.
Industry: Phenazine compounds can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenazine, 1-bromo-4-(methylthio)- likely involves interactions with cellular redox states and electron transport chains. Phenazines are known to act as electron shuttles, modifying cellular redox states and influencing gene expression patterns . The specific molecular targets and pathways involved would depend on the biological context and the specific phenazine derivative being studied.
Comparison with Similar Compounds
Phenazine, 1-bromo-4-(methylthio)- can be compared with other phenazine derivatives such as:
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antituberculosis activity.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
The uniqueness of Phenazine, 1-bromo-4-(methylthio)- lies in its specific functional groups (bromine and methylthio), which can impart distinct chemical and biological properties compared to other phenazine derivatives.
Properties
CAS No. |
54953-65-0 |
|---|---|
Molecular Formula |
C13H9BrN2S |
Molecular Weight |
305.19 g/mol |
IUPAC Name |
1-bromo-4-methylsulfanylphenazine |
InChI |
InChI=1S/C13H9BrN2S/c1-17-11-7-6-8(14)12-13(11)16-10-5-3-2-4-9(10)15-12/h2-7H,1H3 |
InChI Key |
BISLCGPCGCYKOY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C2=NC3=CC=CC=C3N=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


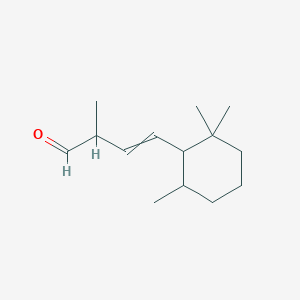
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)

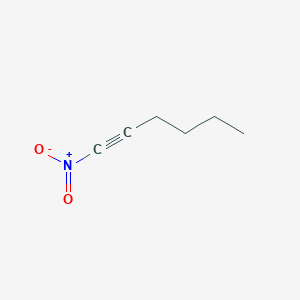
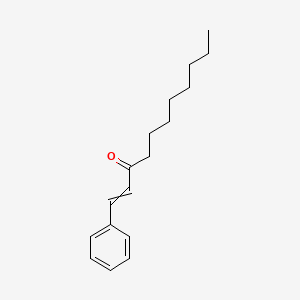

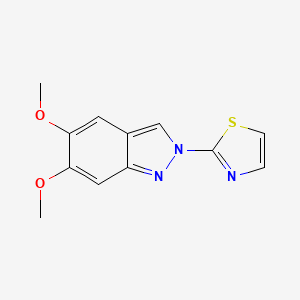
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
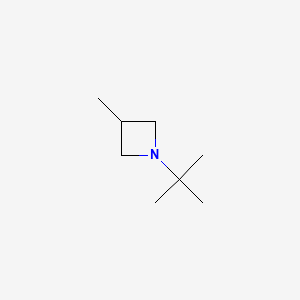
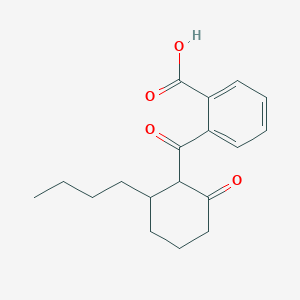
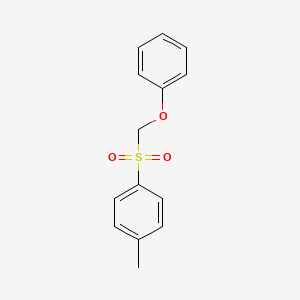
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
